molecular formula C14H10ClN5O B11070448 Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Cat. No.: B11070448
M. Wt: 299.71 g/mol
InChI Key: DUAOPYOSTNISLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro group and a 1,2,4-triazole ring linked to a pyridine moiety

Preparation Methods

The synthesis of Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization: The triazole ring can be further modified through cyclization reactions with other reagents.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific triazole and pyridine substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClN5O

Molecular Weight

299.71 g/mol

IUPAC Name

4-chloro-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)13(21)18-14-17-12(19-20-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,19,20,21)

InChI Key

DUAOPYOSTNISLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NNC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.